4-氨基甲基苯乙酸

描述

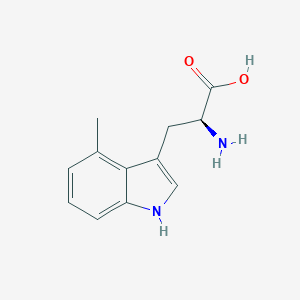

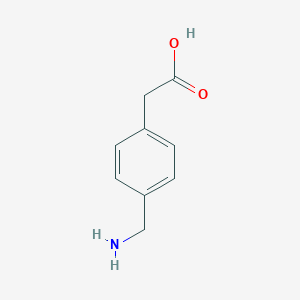

4-Aminomethylphenylacetic acid (4-AMPA) is a phenylacetic acid derivative with a molecular weight of 139.17 g/mol. It is an important intermediate in the synthesis of various compounds and pharmaceuticals, and is used in chemical, biochemical, and physiological research. 4-AMPA is a non-steroidal anti-inflammatory drug (NSAID) and is used as a topical anesthetic. It is also used in the treatment of pain, inflammation, and other conditions.

科学研究应用

与质子偶联寡肽转运体的相互作用

4-氨基苯乙酸 (4-APAA) 是 4-氨基甲基苯乙酸的结构类似物,它与质子偶联寡肽转运体的相互作用已得到研究。这项研究表明,4-APAA 尽管没有肽键,但可以被这种转运体转运。它显着刺激了大鼠肠道的转运,并改变了分离肠细胞的细胞内 pH 值,表明其在转运介导的药物递送系统中的潜力 (Temple 等人,1998).

在 γ-分泌酶调节中的作用

4-氨基甲基苯乙酸衍生物的另一个重要应用是在调节 γ-分泌酶,这是一种在阿尔茨海默病发展中至关重要的酶复合物。一项研究发现了一个新的化学系列,包括 4-氨基甲基苯乙酸,它表现出有希望的 γ-分泌酶调节特性。这一发现为开发阿尔茨海默病治疗剂开辟了途径 (Xin 等人,2011).

化学合成中的氨基保护

4-氨基甲基苯乙酸是各种合成中的重要中间体。研究比较了保护该化合物中氨基的不同方法,这对于高效生产头孢拉尼等药物至关重要。研究结果表明,二叔丁基碳酸酯 (BOC) 是一种有效的保护剂,为优化制药生产中的合成路线提供了见解 (Zhao 等人,2014).

抗菌活性

4-氨基苯乙酸衍生物也因其抗菌特性而受到研究。一项研究重点合成各种衍生物并评估其抗菌活性,揭示了一些具有希望结果的化合物。这项研究对于开发新的抗菌剂具有重要意义 (Bedair 等人,2006).

在肽合成中的应用

该分子已用于肽模拟物的合成中。例如,N-甲基-α-苄基-邻氨基甲基苯乙酸被纳入环状生长抑素类似物中,证明了它在模拟顺式肽键构型方面的效用,这对于开发具有生物活性的基于肽的药物至关重要 (Elseviers 等人,1988).

作用机制

Target of Action

The primary target of 4-Aminomethylphenylacetic acid is the γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

4-Aminomethylphenylacetic acid acts as a γ-secretase modulator . It interacts with γ-secretase, altering its activity to preferentially decrease the levels of Ab42, a highly amyloidogenic peptide, and increase the levels of Ab38, a shorter and less neurotoxic peptide .

Biochemical Pathways

The compound affects the amyloidogenic pathway . In this pathway, APP is sequentially cleaved by β- and γ-secretase to produce amyloid β-peptides (Ab). The modulation of γ-secretase by 4-Aminomethylphenylacetic acid alters the ratio of Ab peptides produced, potentially reducing the amyloidogenicity of the pathway .

Result of Action

The modulation of γ-secretase by 4-Aminomethylphenylacetic acid results in a significant reduction in brain Ab42 levels . This could potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease, thereby alleviating the disease’s symptoms.

生化分析

Biochemical Properties

4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator . γ-Secretase is an enzyme that plays a crucial role in the processing of several proteins integral to cellular function. The interaction of 4-Aminomethylphenylacetic acid with this enzyme suggests that it may influence the activity of γ-secretase and thereby impact various biochemical reactions .

Cellular Effects

The modulation of γ-secretase by 4-Aminomethylphenylacetic acid can have significant effects on cellular processes. γ-Secretase is involved in the processing of amyloid precursor protein, a process that is implicated in Alzheimer’s disease . Therefore, the influence of 4-Aminomethylphenylacetic acid on γ-secretase activity could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Aminomethylphenylacetic acid involves its interaction with γ-secretase. It acts as a modulator, potentially altering the activity of the enzyme . This could lead to changes in the processing of amyloid precursor protein and other proteins, thereby influencing gene expression and other molecular processes .

属性

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?

A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of 4-aminomethylphenylacetic acid derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。